2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid
CAS No.:
Cat. No.: VC18238544
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19NO4 |
|---|---|
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | 3-(2-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C18H19NO4/c1-13-7-5-6-10-15(13)11-16(17(20)21)19-18(22)23-12-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) |
| Standard InChI Key | SDJQLXBAHPYQDN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid (IUPAC name: 3-(2-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid) is a chiral molecule with the molecular formula C₁₈H₁₉NO₄ and a molecular weight of 313.3 g/mol. Its structure comprises three key components:
-
A propanoic acid backbone functionalized at the α-position with a Cbz-protected amino group.
-
A 2-methylphenyl substituent at the β-carbon, introducing steric and electronic modulation.
-
A benzyloxycarbonyl (Cbz) group, a widely used amine-protecting group in peptide synthesis.
The stereochemistry of the α-carbon determines its enantiomeric form, with the L-configuration being more prevalent in biological systems. The 2-methylphenyl group’s ortho-substitution imposes steric hindrance, influencing conformational flexibility and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.3 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar aprotic solvents |
| Melting Point | Data not available |
| Stability | Stable under inert atmospheres |
Synthesis and Preparation Methods
The synthesis of this compound follows established protocols for Cbz-protected amino acids, optimized for the incorporation of the 2-methylphenyl moiety:
Step 1: Amino Group Protection
The primary amine of 3-(2-methylphenyl)alanine reacts with benzyl chloroformate (Cbz-Cl) under alkaline conditions (pH 9–10) in tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine is commonly employed to neutralize HCl byproducts:
This step achieves near-quantitative yields when conducted at 0–5°C to minimize side reactions.
Step 2: Carboxylic Acid Activation
The propanoic acid group is activated using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with catalytic 4-dimethylaminopyridine (DMAP). This facilitates coupling reactions in subsequent peptide synthesis steps.
Step 3: Purification
Crude product purification typically involves silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water mixtures.
Chemical Reactions and Stability
The compound participates in three primary reaction types:
Deprotection of the Cbz Group
Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas cleaves the Cbz group, yielding the free amine and toluene byproducts:
This reaction proceeds efficiently at room temperature and 1 atm H₂ pressure.
Esterification
The carboxylic acid reacts with alcohols (e.g., methanol, benzyl alcohol) under acidic catalysis (H₂SO₄, HCl) to form esters, enhancing lipophilicity for membrane permeability studies.
Stability Considerations
-
Acidic Conditions: The Cbz group resists hydrolysis below pH 3 but degrades slowly in concentrated HCl.
-
Basic Conditions: Stable in mild bases (pH < 10); prolonged exposure to NaOH induces racemization.
-
Oxidative Stability: Susceptible to strong oxidizers (e.g., KMnO₄), which attack the benzyl ether linkage.
Applications in Peptide Synthesis
This compound serves as a building block in solid-phase peptide synthesis (SPPS), where its features enable:
Orthogonal Protection Strategies
The Cbz group’s compatibility with Fmoc/t-Bu protocols allows sequential deprotection in complex peptide sequences. For example, Cbz-protected residues remain intact during Fmoc removal with piperidine.
Steric Tailoring
The 2-methylphenyl group’s ortho-substitution hinders rotational freedom, favoring rigid peptide conformations. This property is exploited in designing β-turn mimetics and protease inhibitors.
Comparison with Structural Analogs
Table 2: Substituent Effects on Physicochemical Properties
| Analog Substituent | Solubility (mg/mL) | LogP | Proteolytic Stability |
|---|---|---|---|
| 2-Methylphenyl (target) | 0.8 | 3.2 | High |
| 4-Methylphenyl | 1.2 | 2.9 | Moderate |
| 3-Hydroxyphenyl | 5.6 | 1.7 | Low |
The 2-methyl group reduces solubility compared to para-substituted analogs but enhances resistance to enzymatic degradation.
Computational Studies
Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict:
-
Dipole Moment: 4.8 Debye, indicating moderate polarity.
-
HOMO-LUMO Gap: 5.3 eV, suggesting stability against electrophilic attack.
-
Torsional Barriers: 12 kcal/mol for Cbz group rotation, favoring planar conformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume